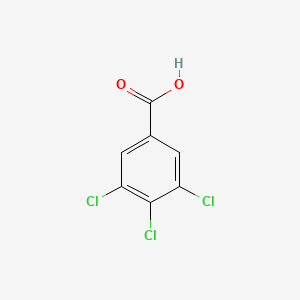

3,4,5-Trichlorobenzoic acid

Beschreibung

Significance and Research Context of Halogenated Benzoic Acids

Halogenated benzoic acids, a class of compounds to which 3,4,5-trichlorobenzoic acid belongs, are of considerable importance in academic and industrial research. The introduction of halogen atoms, such as chlorine, onto the benzene (B151609) ring of benzoic acid can significantly alter the molecule's electronic properties, reactivity, and biological activity compared to the parent benzoic acid. uc.pt These modifications have led to their use and study in various applications.

For instance, some halogenated benzoic acids have been investigated for their herbicidal properties. lookchem.comontosight.ai The structural similarity of some of these compounds to plant hormones like auxins can disrupt normal plant growth processes. Furthermore, the study of halogenated benzoic acids is crucial for understanding their environmental fate and persistence. cymitquimica.comsolubilityofthings.com Their stability can lead to concerns about bioaccumulation and potential ecological impacts. solubilityofthings.com Research into their degradation pathways, whether through microbial action or other environmental factors, is an active area of investigation. oup.com

The toxicity of halogenated benzoic acids to various organisms is another critical research area. Studies have shown that the toxicity of these compounds can be related to their hydrophobicity, which is influenced by the degree and position of halogenation. nih.gov

Interdisciplinary Relevance in Chemical, Biological, and Environmental Sciences

The study of this compound and its relatives extends across multiple scientific disciplines, highlighting its interdisciplinary relevance.

In Chemical Sciences: This compound serves as a valuable intermediate or starting material in organic synthesis. cymitquimica.comsolubilityofthings.combiosynce.com Its structure allows for various chemical transformations, including esterification and acylation, to produce more complex molecules with potential applications in pharmaceuticals and agrochemicals. cymitquimica.combiosynce.com The reactivity of the carboxylic acid group, combined with the influence of the chlorine substituents, makes it a versatile building block in synthetic chemistry. lookchem.com It is also used as a reference standard in analytical chemistry techniques like gas chromatography and mass spectrometry. solubilityofthings.com

In Biological Sciences: Researchers in toxicology and pharmacology study this compound to understand the effects of chlorinated compounds on biological systems. solubilityofthings.com Investigations into its interactions with enzymes and other cellular components provide insights into the mechanisms of toxicity of halogenated aromatic compounds. Some studies have explored the use of related compounds in biochemical assays.

In Environmental Sciences: The environmental persistence and potential toxicity of this compound make it a compound of interest for environmental scientists. cymitquimica.comsolubilityofthings.com Research focuses on its detection in soil and water, its degradation pathways, and its impact on aquatic organisms and microbial communities. oup.combiosynce.com Understanding the behavior of such compounds is essential for assessing environmental risk and developing remediation strategies. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 51-39-8 | nih.gova2bchem.comapolloscientific.co.uk |

| Molecular Formula | C7H3Cl3O2 | cymitquimica.comnih.gov |

| Molecular Weight | 225.46 g/mol | solubilityofthings.comsigmaaldrich.com |

| Melting Point | 203 - 210 °C | solubilityofthings.combiosynce.comsigmaaldrich.com |

| Boiling Point | 310 - 345.4 °C | solubilityofthings.combiosynce.comsigmaaldrich.com |

| Appearance | White to off-white crystalline powder | cymitquimica.comsolubilityofthings.com |

| Solubility | Limited in water; moderately soluble in organic solvents like ethanol (B145695) and acetone. cymitquimica.comsolubilityofthings.com | cymitquimica.comsolubilityofthings.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4,5-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUICNRYLHKQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075333 | |

| Record name | 3,4,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-39-8 | |

| Record name | 3,4,5-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3,4,5 Trichlorobenzoic Acid

Advanced Synthetic Routes

The creation of 3,4,5-trichlorobenzoic acid is not a trivial synthetic challenge due to the specific substitution pattern required on the benzene (B151609) ring. Advanced methods are necessary to control the regioselectivity of the chlorination and to introduce the carboxylic acid functionality at the correct position.

Directed Chlorination Strategies of Benzoic Acid Derivatives

Direct chlorination of benzoic acid itself is complicated by the directing effects of the carboxyl group. The carboxylic acid group is an electron-withdrawing, meta-directing deactivator for electrophilic aromatic substitution. doubtnut.com This would primarily yield 3-chlorobenzoic acid and subsequently 3,5-dichlorobenzoic acid. Achieving the 3,4,5-trichloro substitution pattern directly from benzoic acid is therefore inefficient and leads to mixtures of isomers.

A more effective and directed strategy begins with an already substituted benzoic acid derivative. One documented synthetic route involves a Sandmeyer-type reaction starting from 4-amino-3,5-dichlorobenzoic acid. googleapis.com In this process, the amino group is diazotized using sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is then treated with a copper(I) chloride catalyst in concentrated hydrochloric acid to replace the diazonium group with a chlorine atom, yielding the desired this compound. googleapis.com

Table 1: Directed Synthesis from a Benzoic Acid Derivative

| Starting Material | Reagents | Key Transformation | Product | Reference |

|---|

Electrophilic Aromatic Substitution Approaches

While direct electrophilic chlorination of benzoic acid is not a viable route to the pure 3,4,5-isomer, electrophilic aromatic substitution is the fundamental mechanism underlying the chlorination of aromatic rings. ontosight.ai The synthesis of various trichlorobenzoic acid isomers relies on the chlorination of benzoic acid or its derivatives using chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). smolecule.com However, the production of a specific isomer is highly dependent on the directing effects of the substituents already present on the ring. For the synthesis of the 3,4,5-isomer, a multi-step pathway involving precursors where the substitution pattern is carefully constructed is more practical than sequential chlorination of the parent benzoic acid.

Oxidative Synthesis from Chlorinated Precursors

A significant and effective pathway for the synthesis of this compound is the oxidation of a corresponding chlorinated toluene (B28343) precursor. Specifically, 3,4,5-trichlorotoluene (B1595193) can be oxidized to form the target carboxylic acid. nih.gov This method circumvents the challenges of controlling regioselectivity during the chlorination of benzoic acid by starting with a precursor that already possesses the desired 1,2,3-trichloro-5-methylbenzene structure. nih.govwikipedia.org

Various oxidizing agents can be employed for this transformation. A patented industrial process describes a two-step method where a trichlorotoluene is first subjected to side-chain chlorination to produce a mixture of trichlorobenzal chloride and trichlorobenzotrichloride. google.com This intermediate mixture is then hydrolyzed and oxidized by heating with chlorine gas in the presence of water and an inorganic acid, such as phosphoric acid, at temperatures between 150 and 230°C to yield the trichlorobenzoic acid in high yields. google.com

Table 2: Oxidative Synthesis Pathway

| Precursor | Oxidizing Agent/Conditions | Product | Reference |

|---|---|---|---|

| 3,4,5-Trichlorotoluene | 1. Side-chain chlorination2. Cl₂, H₂O, H₃PO₄, 150-230°C | This compound | google.com |

Reactivity Profiles and Reaction Mechanisms

The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing chlorine atoms and the carboxylic acid functional group. These features allow for a range of reactions, including derivatization of the carboxyl group and transformations involving the aromatic ring.

Esterification Reactions and Product Derivatization

Like other carboxylic acids, this compound undergoes esterification with alcohols, typically in the presence of an acid catalyst, to form the corresponding esters. cymitquimica.com These reactions are fundamental for creating derivatives with altered physical properties and potential applications in further synthesis. For instance, the formation of methyl 3,4,5-trichlorobenzoate can be a preliminary step for subsequent reduction reactions. googleapis.com The general mechanism for acid-catalyzed esterification (Fischer esterification) involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, dehydration, and deprotonation to yield the ester.

More advanced methods, such as the Yamaguchi esterification, utilize sterically hindered acid chlorides like 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) with the carboxylic acid, which is then reacted with an alcohol in the presence of a base like DMAP (4-dimethylaminopyridine). wikipedia.orgresearchgate.net While not specifically detailed for the 3,4,5-isomer, this highlights a powerful method for ester formation, especially for sensitive substrates.

Table 3: Esterification of Trichlorobenzoic Acids

| Carboxylic Acid | Alcohol | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Methanol | Acid catalyst (e.g., H₂SO₄) or via acid chloride | Methyl 3,4,5-trichlorobenzoate | googleapis.com |

Reduction Pathways to Corresponding Alcohols and Amines

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3,4,5-trichlorobenzyl alcohol. Powerful reducing agents are required for this transformation, as carboxylic acids are relatively resistant to reduction. A documented method involves the use of borane (B79455) dimethylsulfide complex (BMS) in a solvent like tetrahydrofuran (B95107) (THF). googleapis.com In this specific procedure, trimethyl borate (B1201080) is also present in the reaction mixture. googleapis.com

The synthesis of the corresponding amine, 3,4,5-trichloroaniline, from the benzoic acid is less direct. It typically involves the reduction of a related nitro-aromatic compound. sigmaaldrich.com A plausible synthetic sequence would start with the nitration of a suitable precursor followed by reduction of the nitro group to an amine. Alternatively, rearrangement reactions such as the Curtius or Hofmann rearrangement, starting from a carboxylic acid derivative (like an acyl azide (B81097) or amide, respectively), could be employed to convert the carboxyl group into an amino group. The synthesis of 2,4,5-trichloroaniline, for example, can be achieved from 2,4,5-trichlorobenzamide.

Table 4: Reduction Products of this compound and Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Borane dimethylsulfide complex (BMS), Trimethyl borate, THF | 3,4,5-Trichlorobenzyl alcohol | googleapis.com |

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The chlorine atoms attached to the aromatic ring of trichlorobenzoic acid isomers are subject to nucleophilic substitution, although the reactivity is influenced by the position of the halogens and the reaction conditions. For related isomers like 2,4,5-trichlorobenzoic acid and 2,3,5-trichlorobenzoic acid, these reactions have been documented, providing insight into the potential pathways for this compound.

In these reactions, a nucleophile displaces a chlorine atom on the benzene ring. This process is a key method for introducing other functional groups. For instance, the substitution of a chlorine atom by a hydroxyl group or an alkoxy group can be achieved using strong bases. google.com

A study on the preparation of alkoxychlorinated benzoic acids demonstrated the nucleophilic displacement of a halogen from polychlorinated benzoic acids, including 2,3,5-trichlorobenzoic acid. google.com The reaction involves heating the acid with a strong base, such as a sodium, potassium, or lithium alkoxide or hydroxide, in the presence of the corresponding alcohol. google.com The process is typically conducted in a pressure vessel at temperatures ranging from 80 to 150°C. google.com While catalysts like copper or its salts can accelerate the reaction, they are not essential and may promote side reactions. google.com Amine solvents such as pyridine (B92270) have also been noted to have a catalytic effect. google.com

The primary products of these reactions are alkoxylated polychlorinated benzoic acids, with the 2-alkoxy derivative being the predominant product when starting with isomers like 2,3,5,6-tetrachlorobenzoic acid. google.com

Table 1: Conditions for Nucleophilic Substitution on Trichlorobenzoic Acids

| Parameter | Details | Source |

| Starting Material | 2,3,5-Trichlorobenzoic Acid | google.com |

| Reagents | Sodium, potassium, or lithium alkoxide/hydroxide | google.com |

| Solvent | The alcohol corresponding to the alkoxy group to be introduced | google.com |

| Temperature | 80–150 °C | google.com |

| Apparatus | Pressure vessel with agitation | google.com |

| Catalysts (Optional) | Copper or its salts; Amine solvents (e.g., pyridine) | google.com |

| Primary Product | Alkoxylated polychlorinated benzoic acids | google.com |

Decarboxylation Studies Under Specific Conditions

Decarboxylation, the removal of the carboxyl group (-COOH), is a significant reaction for aromatic carboxylic acids. For halogenated benzoic acids, this reaction can be induced under specific thermal or catalytic conditions. Studies on related isomers provide a framework for understanding the potential decarboxylation of this compound.

One notable study detailed a selective silver-catalyzed decarboxylative deuteration of various aromatic carboxylic acids, including 2,4,6-trichlorobenzoic acid. thieme-connect.com This method facilitates the conversion of the benzoic acid into its corresponding deuterated arene. thieme-connect.com The process involves heating the starting acid with a catalytic amount of silver acetate (B1210297) (AgOAc) in the presence of potassium carbonate (K₂CO₃) and deuterium (B1214612) oxide (D₂O). thieme-connect.com

For the decarboxylation of 2,4,6-trichlorobenzoic acid, the reaction was conducted at 120°C for 16 hours, resulting in the formation of 1,3,5-trichlorobenzene-d with a 71% yield. thieme-connect.com This demonstrates that the C-C bond of the carboxyl group can be cleaved under relatively controlled conditions, providing a pathway to substituted benzene compounds. While this specific study did not use this compound, the methodology is applicable to a range of ortho-substituted benzoic acids. thieme-connect.com The high temperatures (above 150°C) used in other reactions, such as nucleophilic substitution, can sometimes lead to unwanted decarboxylation. google.com

Table 2: Silver-Catalyzed Decarboxylative Deuteration of 2,4,6-Trichlorobenzoic Acid

| Parameter | Details | Source |

| Starting Material | 2,4,6-Trichlorobenzoic acid | thieme-connect.com |

| Catalyst System | Silver Acetate (AgOAc) and Potassium Carbonate (K₂CO₃) | thieme-connect.com |

| Deuterium Source | Deuterium Oxide (D₂O) | thieme-connect.com |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | thieme-connect.com |

| Temperature | 120 °C | thieme-connect.com |

| Reaction Time | 16 hours | thieme-connect.com |

| Product | 1,3,5-Trichlorobenzene-d | thieme-connect.com |

| Yield | 71% | thieme-connect.com |

Advanced Spectroscopic and Structural Characterization of 3,4,5 Trichlorobenzoic Acid

The precise structural elucidation and characterization of 3,4,5-trichlorobenzoic acid (C₇H₃Cl₃O₂) are accomplished through a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and elemental composition of the compound.

Computational Chemistry and Theoretical Studies of 3,4,5 Trichlorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 3,4,5-trichlorobenzoic acid, these computational methods elucidate its electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Investigations

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecules like this compound. mdpi.comresearchgate.net DFT methods, such as B3LYP, are employed to optimize molecular geometries and calculate various electronic parameters. mdpi.com For instance, DFT calculations can be used to determine bond dissociation energies, revealing that for some trichloro-derivatives, the chlorine at the 2-position is the most easily removed.

Time-Dependent DFT (TD-DFT) extends these capabilities to excited states, allowing for the simulation of UV-visible absorption spectra. researchgate.net This is crucial for understanding how the molecule interacts with light, a property relevant to its potential applications in areas like organic photovoltaics. mdpi.comresearchgate.net For example, TD-DFT calculations can predict the electronic excitations and absorption spectra of related organic compounds, providing insights into their optoelectronic properties. mdpi.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of this compound is significantly influenced by the three electron-withdrawing chlorine atoms on the benzene (B151609) ring. solubilityofthings.com This is further elucidated by Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.commasterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net In some related compounds, this gap is around 2.2 eV, which is typical for organic materials used in optoelectronic devices as it can enhance light absorption and charge transport. mdpi.com The distribution of these orbitals is also key; for example, in some halogenated reagents, the LUMO is localized around the chlorine atoms, indicating their role as halogenation agents. wuxiapptec.com FMO analysis can predict sites of electron transfer, with LUMO localization near a specific chlorine atom suggesting a preference for dechlorination at that position.

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | 4.105 (DFT/B3LYP) |

Data derived from a representative study and may not be exact for this compound. researchgate.net

Molecular Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (ESP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. mdpi.com The ESP map displays regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic centers, respectively. mdpi.comresearchgate.net

For aromatic compounds, the ESP map can reveal how substituents affect the reactivity of the benzene ring and functional groups. In the case of this compound, the electron-withdrawing chlorine atoms and the carboxylic acid group create a distinct electrostatic potential distribution. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. mdpi.com This information is instrumental in understanding intermolecular interactions and predicting the molecule's behavior in various chemical environments. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively.

Hammett Equation Applications and Deviations for Multisubstituted Benzoic Acids

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic effects of substituents on the reactivity of aromatic compounds. viu.caviu.cawikipedia.org It relates the reaction rates or equilibrium constants of a series of substituted benzene derivatives to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

The equation is expressed as: log(K/K₀) = ρσ or log(k/k₀) = ρσ

Where:

K and k are the equilibrium or rate constants for the substituted reactant. wikipedia.org

K₀ and k₀ are the constants for the unsubstituted reactant. wikipedia.org

σ is the substituent constant, which depends on the nature and position of the substituent. viu.caviu.ca

ρ is the reaction constant, which depends on the reaction type and conditions. viu.caviu.ca

For multisubstituted benzoic acids like this compound, the Hammett equation can be extended by assuming the additivity of the substituent constants. viu.ca However, deviations can occur, especially when substituents are in the ortho position due to steric effects. libretexts.org The pKa of a trisubstituted benzoic acid can be estimated using the sum of the individual substituent constants. viu.ca The three chlorine atoms on this compound are electron-withdrawing, which increases its acidity compared to benzoic acid. libretexts.org

Table 2: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -OCH₃ | 0.12 | -0.27 |

Source: Representative values from literature. libretexts.orgdalalinstitute.com

Molecular Quantum Similarity Measures in Bioactivity Prediction

Molecular Quantum Similarity Measures (MQSM) offer a powerful approach within QSAR to quantify the similarity between molecules based on their electron density. scispace.com This method is particularly useful for structurally diverse sets of molecules that may exhibit similar biological activities, such as auxin-like compounds, a group to which some chlorinated benzoic acids belong. scispace.com

The fundamental principle is that similar molecules are likely to have similar properties. MQSM calculates the degree of similarity by comparing the electron density distributions of two molecules. scispace.com This can provide insights into structure-function relationships that are not apparent from classical structural comparisons alone. scispace.com For instance, this compound has been studied in the context of auxin-like molecules, where MQSM can help identify structural features responsible for their biological activity. scispace.com It has been suggested that for these types of molecules, the recognition at a biological level may depend more on specific molecular arrangements than on a particular ring system. scispace.com

Analysis of Non-Covalent Interactions (NCI) and σ-Hole Interactions

Computational analysis of this compound reveals the critical role of non-covalent interactions (NCI) in dictating its molecular conformation and supramolecular assembly. These interactions, while weaker than covalent bonds, are fundamental to understanding the compound's behavior in various chemical and material science contexts. olemiss.edu

Non-Covalent Interaction (NCI) Analysis:

NCI analysis, often visualized using the Reduced Density Gradient (RDG) method, is a computational tool that helps in identifying and characterizing weak interactions within and between molecules. researchgate.net This method plots the RDG against the electron density, signed by the second eigenvalue of the Hessian matrix, to distinguish between different types of interactions. The resulting 3D plots use colored isosurfaces to represent the nature and strength of these interactions; for instance, blue often indicates strong attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes repulsive steric clashes. researchgate.netmdpi.com In systems of halogenated benzoic acids, NCI analysis provides qualitative and quantitative insights into the intermolecular forces, such as hydrogen and halogen bonding, that govern the crystal packing. researchgate.net

σ-Hole Interactions:

A key feature of covalently bonded halogen atoms in molecules like this compound is the formation of a "σ-hole". nih.gov This phenomenon arises from the anisotropic distribution of electron density around the halogen atom. mdpi.com While the electron density is higher equatorially around the halogen, a region of lower electron density and, consequently, positive electrostatic potential, forms along the extension of the covalent bond (the C-Cl axis in this case). nih.goviucr.org This electropositive region is the σ-hole.

The presence of three electron-withdrawing chlorine atoms on the benzoic acid ring significantly influences the molecule's electronic properties. These σ-holes on the chlorine atoms can act as Lewis acid sites, capable of forming attractive, directional non-covalent interactions with electron-rich sites (Lewis bases), such as the lone pairs of oxygen or nitrogen atoms on adjacent molecules. mdpi.comwikipedia.org This specific type of σ-hole interaction is known as halogen bonding. mdpi.com

Research on analogous compounds, such as 3,4,5-triiodobenzoic acid, has shown that the position of the halogen substituent affects its σ-hole donor properties. jyu.fi In the case of this compound, the chlorine atoms can participate in various non-covalent interactions, including:

Halogen Bonding (C-Cl···O): The σ-hole on a chlorine atom can interact with the electronegative oxygen of a carboxyl group on a neighboring molecule.

Halogen-Halogen Interactions (C-Cl···Cl-C): These interactions can also occur between the positive σ-hole of one chlorine atom and the negative equatorial region of another. jyu.fi

Hydrogen Bonding (O-H···O): The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong dimers or chains, which is a characteristic feature of benzoic acids. researchgate.net

The table below summarizes the key non-covalent interactions theoretically identified in structures related to this compound.

| Interaction Type | Donor | Acceptor | Typical Role in Assembly |

| Hydrogen Bond | Carboxyl (-OH) | Carboxyl (C=O) | Formation of strong dimeric motifs. researchgate.net |

| Halogen Bond | Chlorine (σ-hole) | Oxygen (e.g., Carboxyl) | Directional control of crystal packing. jyu.fiosti.gov |

| Halogen Bond | Chlorine (σ-hole) | Chlorine (equatorial region) | Stabilizing inter-halogen contacts. jyu.fi |

| π-π Stacking | Benzene Ring | Benzene Ring | Contributes to packing efficiency. mdpi.comacs.org |

Biological Activities and Mechanisms of Action of 3,4,5 Trichlorobenzoic Acid

Herbicidal and Plant Growth Regulatory Mechanisms

3,4,5-Trichlorobenzoic acid is a chlorinated derivative of benzoic acid that has been investigated for its biological activities, particularly its role as a herbicide. smolecule.com Its effectiveness is rooted in its ability to interfere with the metabolic pathways essential for plant growth. smolecule.com While specific research on the 3,4,5-trichloro isomer is not as extensive as for other chlorinated benzoic acids, its mechanism of action is understood to be similar to that of other synthetic auxins.

Synthetic auxins are compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but they are typically more resistant to degradation by the plant. At high concentrations, these synthetic compounds disrupt the delicate hormonal balance that governs a wide array of physiological processes, including cell division, elongation, and differentiation. This disruption leads to uncontrolled and disorganized growth, ultimately causing the death of susceptible plants. Benzoic acid-based herbicides, as a class, are known to function as synthetic auxins. They are characterized by an aromatic ring and a carboxylic acid group, which are essential for their auxinic activity.

The herbicidal action of compounds like this compound involves their recognition by auxin receptors in the plant, which then triggers a cascade of downstream effects. This overload of the auxin signaling pathway leads to a variety of phytotoxic symptoms, including epinasty (downward bending of leaves), stem twisting, and abnormal root formation. The interference with normal metabolic processes diverts energy from essential functions, contributing to the herbicidal effect.

The ability of this compound to act as a plant hormonal mimic is intrinsically linked to its molecular structure. The structure-activity relationship (SAR) for synthetic auxins has been a subject of study to understand how chemical modifications influence their biological activity. For benzoic acid herbicides, the key structural features that determine their effectiveness include the nature, number, and position of substituents on the aromatic ring.

The carboxylic acid group is crucial as it allows the molecule to mimic the acidic side chain of the natural auxin, IAA. The chlorine atoms on the benzene (B151609) ring play a significant role in modifying the molecule's properties, such as its size, shape, electronic distribution, and lipophilicity (its ability to dissolve in fats and oils). These properties, in turn, affect its ability to bind to auxin receptors and its movement within the plant.

The specific arrangement of three chlorine atoms at the 3, 4, and 5 positions of the benzoic acid ring defines the particular characteristics of this isomer. While detailed SAR studies specifically for this compound are limited in the available literature, the principles of synthetic auxin design suggest that this substitution pattern is intended to confer a high degree of herbicidal activity and persistence within the plant, preventing its rapid detoxification.

Antimicrobial and Antifungal Efficacy Studies

Some research suggests that this compound may possess antimicrobial and antifungal properties. smolecule.com The proposed mechanisms for these activities include the disruption of microbial cell membranes or interference with essential cellular processes. smolecule.com However, it is noted that further research is required to fully elucidate the specific cellular and molecular targets of its action in bacteria and fungi. smolecule.com The presence of the chlorinated aromatic ring, a feature found in many antimicrobial compounds, may contribute to its potential efficacy. The lipophilic nature of the compound could facilitate its interaction with and disruption of the lipid-rich cell membranes of microorganisms.

The modification of existing chemical scaffolds is a common strategy in medicinal chemistry to enhance biological activity and develop new therapeutic agents. N-bridged heterocyclic compounds and Mannich bases are two classes of derivatives that are often synthesized to explore their potential as antimicrobial agents.

N-bridged heterocycles are complex ring structures containing nitrogen atoms at bridgehead positions. This structural motif is found in a variety of biologically active molecules, and its incorporation can lead to compounds with enhanced antimicrobial properties. The synthesis of such compounds often involves multi-step reactions starting from a suitable chemical precursor.

Mannich bases are β-amino-ketones formed in the Mannich reaction, which involves the aminoalkylation of an acidic proton located next to a carbonyl group with formaldehyde and a primary or secondary amine. wisdomlib.org The synthesis of Mannich bases from various starting materials has been shown to yield compounds with significant antibacterial and antifungal activities. wisdomlib.orgnih.govnepjol.info

While the synthesis of N-bridged heterocycles and Mannich bases are established methods for generating novel bioactive compounds, a review of the available scientific literature did not identify specific studies where this compound was used as the starting material for the synthesis and subsequent antimicrobial evaluation of these particular derivatives.

Metabolic Fate in Biological Systems

Biotransformation Pathways in Microorganisms (e.g., Chlorothalonil Metabolite)

This compound is associated with the environmental degradation of the widely used fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile). mdpi.comresearchgate.net Microbial action is a primary driver of chlorothalonil transformation in soil and aquatic systems. nih.gov Numerous bacterial strains, particularly within the Proteobacteria phylum, are capable of degrading chlorothalonil. nih.gov

The initial steps in the microbial biotransformation of chlorothalonil involve enzymes such as glutathione S-transferases and hydrolytic dehalogenases. nih.gov For instance, the bacterium Pseudomonas sp. utilizes a chlorothalonil hydrolytic dehalogenase to catalyze the first degradation step, converting chlorothalonil to 4-hydroxy-2,5,6-trichloroisophthalonitrile. mdpi.com Other proposed microbial pathways involve dechlorination and hydroxylation to produce metabolites like 2,5,6-trichloroisophthalonitrile. researchgate.net

Further degradation by soil microorganisms can lead to the formation of various chlorinated benzoic acid derivatives. One of the major metabolites of chlorothalonil identified in aerobic soil metabolism and field degradation studies is 3-carbamyl-2,4,5-trichlorobenzoic acid. fao.orgherts.ac.uk This compound is a derivative of trichlorobenzoic acid, indicating that microbial pathways exist to extensively transform the original chlorothalonil molecule, including modification of the nitrile groups and cleavage of the benzene ring. The presence of this metabolite demonstrates that soil microbial communities possess the enzymatic machinery to produce trichlorobenzoic acid structures from chlorothalonil residues in the environment. researchgate.net

Interaction with Enzymes and Metabolic Processes

This compound interacts with fundamental enzymatic processes in plants and photosynthetic organisms. Its primary documented mechanism of action is the inhibition of photosynthetic electron transport. researchgate.netcambridge.org

Specifically, 3,4,5-TBA has been shown to inhibit the Hill reaction in isolated chloroplasts. researchgate.netcambridge.org The Hill reaction is a laboratory measure of the light-driven transfer of electrons from water to an artificial electron acceptor, representing a portion of the photosynthetic electron transport chain. The 50% inhibition concentration (I₅₀) for 3,4,5-TBA against this process was measured at 2 x 10⁻³ M, identifying it as the most effective inhibitor among a series of tested chlorinated benzoic acids. researchgate.netcambridge.org This inhibition disrupts the ability of the chloroplast to capture light energy and convert it into chemical energy, which can ultimately impact plant growth and survival.

Compound Names

Environmental Fate, Transport, and Remediation of 3,4,5 Trichlorobenzoic Acid

Environmental Persistence and Degradation Pathways

Chlorinated compounds are generally noted for their environmental stability, which can lead to persistence and potential ecological hazards. solubilityofthings.com The degradation of 3,4,5-trichlorobenzoic acid is slow and involves multiple pathways, including microbial, photolytic, and chemical processes.

The microbial degradation of highly chlorinated aromatic compounds like this compound is often a multi-step process that can involve both anaerobic and aerobic stages. The degree of chlorination significantly affects the susceptibility of the compound to microbial attack, with highly chlorinated congeners being more amenable to initial transformation under anaerobic conditions.

Anaerobic Cleavage Pathways: Under anoxic (oxygen-deficient) conditions, the primary microbial degradation mechanism for highly chlorinated aromatic compounds is reductive dehalogenation. nih.govnih.gov In this process, anaerobic microorganisms use the chlorinated compound as a terminal electron acceptor, removing chlorine atoms from the aromatic ring and replacing them with hydrogen atoms. nih.govepa.gov This dehalogenation is a critical first step, as it reduces the toxicity of the compound and produces less chlorinated intermediates, such as dichlorinated or monochlorinated benzoates. nih.gov These intermediates are significantly more susceptible to subsequent aerobic degradation. The process of reductive dehalogenation can be a form of halorespiration, where certain bacteria can derive energy for growth from the dechlorination step. epa.gov

Aerobic Cleavage Pathways: Once the number of chlorine substituents has been reduced, the resulting less-chlorinated benzoic acids can be mineralized by aerobic bacteria. nih.gov Aerobic degradation is initiated by oxygenase enzymes, which incorporate oxygen into the aromatic ring, making it unstable and prone to cleavage. nih.govub.edu Several pathways have been identified for the aerobic catabolism of chlorobenzoates, with the formation of chlorocatechols being a central theme. researchgate.netnih.gov

Common aerobic degradation pathways for chlorobenzoates include:

The Chlorocatechol Pathway: This is the most common route, initiated by a dioxygenase that converts the chlorobenzoate to a (chloro)catechol. nih.gov The catechol intermediate then undergoes ring fission, typically through a modified ortho-cleavage pathway, which channels the breakdown products into central metabolism. nih.govresearchgate.net

Protocatechuate and Gentisate Pathways: In some bacteria, chlorobenzoates can be degraded via intermediates like 4-hydroxybenzoate (B8730719) or 3-hydroxybenzoate, which are then converted to protocatechuate or gentisate before ring cleavage. researchgate.netnih.gov

The complete mineralization of this compound in the environment likely requires a sequence of anaerobic and aerobic conditions to first dechlorinate the molecule and then break open the aromatic ring.

Abiotic processes, particularly photolysis, can contribute to the transformation of this compound in sunlit environments. Photodegradation involves the breakdown of a chemical by light energy.

Studies on related compounds, such as 2-chlorobenzoic acid (2-CBA), show that degradation in the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light follows first-order kinetics. nih.govnih.gov The process is significantly influenced by environmental factors. For instance, the optimal pH for the photodegradation of 2-CBA was found to be acidic (pH 3.5). nih.govnih.gov The presence of other ions commonly found in water, such as nitrate (B79036) (NO₃⁻) and phosphate (B84403) (H₂PO₄⁻), can inhibit the photodegradation process. nih.govnih.gov

The mechanism of photodegradation often involves highly reactive oxygen species, particularly the hydroxyl radical (OH•). nih.gov This radical can attack the aromatic ring, leading to dechlorination and eventual breakdown of the molecule. While direct photolysis (breakdown by direct absorption of sunlight) can occur, indirect photolysis (facilitated by other light-absorbing substances in the water) is also a relevant pathway in natural waters. Given its structure, this compound is expected to be susceptible to similar photolytic degradation processes in aquatic environments. In contrast, chemical hydrolysis is not considered a major degradation pathway for the stable aromatic ring of chlorobenzoic acids under typical environmental conditions.

Research on the closely related isomer 2,4,6-trichlorobenzoic acid (TCB) shows that its sorption to soil is relatively low. nih.govresearchgate.net The formation of bound residues is influenced by several soil properties:

Soil Organic Carbon (TOC): The amount of bound residue formation often correlates with the organic carbon content of the soil, as the hydrophobic compound partitions into the organic matter. nih.govresearchgate.net

Metal Oxides: Iron and manganese oxides in soil can also act as sorption sites. nih.govresearchgate.net

pH: Sorption of chlorobenzoic acids tends to be higher at lower pH values. nih.govsra.com.ng

Bound residues are generally more persistent than the parent compound in the extractable fraction. Their formation can occur through two primary phases: an initial rapid sequestration of the parent compound into the soil matrix, followed by the slower incorporation of microbially-generated metabolites into the soil's humic substances. Fluctuating redox conditions (alternating between oxic and anoxic) may ultimately be most effective for complete mineralization, as anoxic conditions that favor the reductive dissolution of iron compounds could impede sorption and make the compound more available for microbial attack. nih.govresearchgate.net

Bioavailability and Bioaccumulation in Ecosystems

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. Bioaccumulation is the net uptake of a contaminant from all sources, leading to concentrations in the organism that are higher than in the surrounding environment. solubilityofthings.com

Due to the hydrophobic nature of its chlorinated aromatic ring, this compound has limited solubility in water and a tendency to partition into lipids (fats). solubilityofthings.com This characteristic suggests a potential for bioaccumulation in aquatic and terrestrial organisms. Chemicals with high lipophilicity are more readily absorbed and stored in the fatty tissues of organisms.

Fate and Transport in Various Environmental Compartments (e.g., Soil, Water, Sediment)

The movement and distribution of this compound through the environment are dictated by its physical and chemical properties in conjunction with environmental conditions.

Physical and Chemical Properties Influencing Transport

| Property | Value/Description | Implication for Environmental Fate & Transport |

|---|---|---|

| Physical State | Solid, white to off-white crystalline powder. solubilityofthings.com | Low volatility; unlikely to be transported long distances in the atmosphere. |

| Water Solubility | Limited. solubilityofthings.com | Reduced mobility in surface water and groundwater. Tends to partition out of the water phase. |

| Organic Solvent Solubility | Moderately soluble in ethanol (B145695), acetone, etc. solubilityofthings.com | Indicates a tendency to associate with organic matter. |

| Sorption to Soil/Sediment | Low to moderate sorption, described by log Koc values between 0.82 and 3.10 L/kg for the isomer 2,4,6-TCB. nih.govresearchgate.net | Some mobility in soil is possible, but a significant fraction will be sorbed to organic carbon and clay particles, retarding its movement into groundwater. |

Transport in Environmental Compartments:

Soil: In the soil compartment, the transport of this compound is primarily governed by sorption and water movement. Its limited water solubility and tendency to adsorb to soil organic matter mean that it will be less mobile than highly soluble compounds. solubilityofthings.comnih.gov Leaching to groundwater is possible but may be slow. Transport can also occur through the erosion of contaminated soil particles.

Water: Once in an aquatic system, its low water solubility means it will preferentially partition to suspended organic particles and bottom sediments. solubilityofthings.com Transport will occur with the bulk movement of water and through the movement of suspended sediments.

Sediment: Sediments are likely to be a major sink for this compound in aquatic environments. Here, it can persist for long periods, especially under anaerobic conditions, and potentially be available to bottom-dwelling organisms.

Bioremediation Strategies for Chlorinated Aromatic Compounds

Bioremediation utilizes microorganisms to degrade and detoxify environmental pollutants. For recalcitrant compounds like this compound, effective strategies often involve creating optimal conditions for microbial activity or combining different microbial processes.

Given that highly chlorinated compounds are first attacked anaerobically while the resulting intermediates are degraded aerobically, a sequential anaerobic-aerobic treatment is a highly effective bioremediation strategy. nih.govresearchgate.net This approach has been successfully studied for polychlorinated biphenyls (PCBs), which degrade to chlorobenzoates. nih.govresearchgate.net

Sequential Anaerobic-Aerobic Bioremediation:

Anaerobic Stage: The contaminated soil or sediment is placed in an anoxic environment. Microorganisms capable of reductive dehalogenation are stimulated (or added, in a process called bioaugmentation) to remove chlorine atoms from the this compound. This transforms the parent compound into less chlorinated, more easily degradable products.

Aerobic Stage: The material is then exposed to aerobic conditions. Different sets of microorganisms that use oxygen-dependent enzymes are then able to cleave the aromatic ring of the dechlorinated intermediates, ultimately mineralizing them to carbon dioxide, water, and chloride ions. ub.edu

This two-stage approach mimics and accelerates the natural processes that would otherwise occur very slowly, offering a promising strategy for the remediation of sites contaminated with this compound and other similar chlorinated aromatic compounds. researchgate.net

Applications in Advanced Materials and Chemical Synthesis Involving 3,4,5 Trichlorobenzoic Acid

Role as a Crucial Intermediate in Organic Synthesis

The molecular structure of 3,4,5-trichlorobenzoic acid makes it an important starting material for creating more complex molecules. solubilityofthings.com Its chlorinated aromatic ring and carboxylic acid group provide reactive sites for a variety of chemical transformations, including esterification and acylation. biosynce.com

This compound serves as an intermediate in the synthesis of certain pharmaceutical compounds. solubilityofthings.comchemimpex.com The presence of chlorine atoms can enhance the biological activity of the final molecules. solubilityofthings.com While its applications are specific, it has been identified as a starting material for synthesizing compounds such as the fungicide Trifluomethiazole. smolecule.com It has also been historically linked to the synthesis of the cholesterol-lowering drug Clofibrate, although the clinical use of this drug has largely been discontinued. smolecule.com The broader family of halogenated benzoic acids is crucial in medicinal chemistry for creating active pharmaceutical ingredients (APIs). ossila.comnbinno.comresearchgate.net

A significant application of this compound is in the production of agrochemicals, particularly herbicides. solubilityofthings.combiosynce.comchemimpex.com Its structure is incorporated into molecules designed to disrupt the metabolic pathways in plants, thereby inhibiting their growth. smolecule.com It acts as a crucial intermediate in the manufacturing of specific selective herbicides used to control broadleaf weeds in various agricultural settings. smolecule.com

| Herbicide | Type | Application |

| Dichlobenil | Selective Herbicide | Used to control broadleaf weeds in agricultural environments. smolecule.com |

| Chloroxynil | Broadleaf Herbicide | Employed in crops such as cotton, soybeans, and corn. smolecule.com |

Derivatization refers to the chemical modification of a compound to produce a new substance with different properties. This compound can be derivatized to create novel chemical entities. An important related process is the Yamaguchi esterification, which uses the isomer 2,4,6-trichlorobenzoyl chloride to synthesize complex esters under mild conditions. wikipedia.org This highlights how trichlorinated benzoic acid derivatives are powerful tools in organic synthesis. wikipedia.org Such derivatization strategies are essential for creating functional materials where specific molecular architectures are required to achieve desired electronic, optical, or physical properties.

Integration into Advanced Materials Science Research

The unique electronic and structural properties of this compound have led to its use in advanced materials science, particularly in the field of organic electronics.

Recent research has identified this compound (referred to as 3CBA in this context) as a highly effective material for anode interface layers (AILs) in organic photovoltaic (OPV) devices. researchgate.net AILs are critical components that facilitate the efficient extraction of charge from the active layer of the solar cell. polyu.edu.hk

Traditionally, materials like MoO₃ and PEDOT:PSS have been used for AILs, but they often require energy-intensive processing steps such as vacuum thermal evaporation or high-temperature annealing. researchgate.net this compound offers a significant advantage through its ability to self-assemble in situ, which streamlines the manufacturing process and makes it more energy-efficient. researchgate.net

Detailed research findings have demonstrated the superior performance of 3CBA as an AIL. In a study using a PM6:BTP-eC9 active layer, devices with a 3CBA interface layer achieved a power conversion efficiency (PCE) of 18.8% when processed with the non-halogenated solvent o-xylene. researchgate.net This was noted as the highest reported efficiency for OPV devices utilizing an in situ self-assembled interface layer. researchgate.net

| Anode Interface Layer (AIL) | Power Conversion Efficiency (PCE) | Key Advantage |

| This compound (3CBA) | 18.8% | In situ self-assembly, eliminating separate processing steps. researchgate.net |

| PEDOT:PSS | 17.7% | Standard solution-processed material. researchgate.net |

Furthermore, semi-transparent OPVs incorporating the 3CBA layer showed higher efficiency and average visible transmittance (AVT) values (13.1% PCE and 25.7% AVT) compared to their PEDOT:PSS counterparts, a benefit attributed to the weak light absorption of the 3CBA layer. researchgate.net This work underscores the potential of this compound in contributing to the high-throughput production of efficient organic solar cells. researchgate.net

Chlorinated benzoic acids are used in the production of specialty polymers and resins to enhance material properties. chemimpex.com The incorporation of such compounds into polymer chains can impart desirable characteristics like increased thermal stability, flame retardancy, and chemical resistance. While the isomer 2,4,5-trichlorobenzoic acid is specifically mentioned for this application, the principle applies to the broader class of chlorinated aromatic acids. chemimpex.com These specialty polymers find use in high-performance coatings, inks, and adhesives. mitsubishi-chemical.com

Advanced Analytical Methodologies for 3,4,5 Trichlorobenzoic Acid in Complex Matrices

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to extract 3,4,5-trichlorobenzoic acid from the sample matrix and remove interfering components. The acidic nature of this compound influences the selection of appropriate extraction and cleanup procedures.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in fruits and vegetables, has been adapted for a broader range of analytes, including acid herbicides like this compound. Standard QuEChERS protocols often require modification to ensure the efficient extraction of acidic compounds, which can otherwise exhibit poor recovery due to their tendency to be ionized at neutral pH.

A common modification involves the acidification of the extraction solvent. One established method for a wide range of acid herbicides utilizes a 1% formic acid in acetonitrile (B52724) solution for the initial extraction. nih.govresearchgate.net This procedure typically involves homogenizing the sample (e.g., 5 g) with water (e.g., 10 mL) before adding the acidified acetonitrile. nih.govresearchgate.net The acidification ensures that the carboxylic acid group of this compound remains protonated, increasing its solubility in the organic solvent.

Following the initial extraction, a salting-out step is performed by adding anhydrous magnesium sulfate (B86663) and sodium chloride. nih.govresearchgate.net This induces phase separation between the aqueous and organic layers, partitioning the analyte into the acetonitrile phase. After centrifugation, the resulting supernatant can be further cleaned using dispersive solid-phase extraction (d-SPE) to remove matrix co-extractives, although for some applications, a simple dilution of the extract is sufficient before instrumental analysis. nih.govresearchgate.netnih.gov

Chromatographic-Mass Spectrometric Detection and Quantification

The combination of chromatography for separation and mass spectrometry for detection provides a highly selective and sensitive approach for the analysis of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for quantifying trace levels of polar and semi-polar compounds, including acid herbicides. nih.gov This method offers high selectivity and sensitivity, making it suitable for complex matrices. nih.gov The development of a robust LC-MS/MS method involves optimizing chromatographic conditions to achieve good peak shape and separation, as well as tuning mass spectrometer parameters for the specific analyte.

For acidic compounds like this compound, reversed-phase chromatography is commonly employed, often with a mobile phase acidified with formic acid or acetic acid to suppress ionization and improve retention and peak shape. Detection is typically performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode, which is well-suited for acidic molecules. Quantification is achieved using multiple reaction monitoring (MRM), which enhances selectivity by monitoring a specific precursor ion to product ion transition.

Validation of these methods is crucial to ensure their accuracy and reliability. Performance characteristics are evaluated according to established guidelines. A validated method for 35 different acid herbicides using a modified QuEChERS extraction coupled with LC-MS/MS demonstrated excellent performance, with average recoveries of 95% and a precision of 8%. nih.govresearchgate.net The method detection limits for the residues were below 10 ng/g, and calibration curves showed strong linearity with correlation coefficients greater than 0.99. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Method Validation Data for Acid Herbicides

| Validation Parameter | Performance Metric | Source |

|---|---|---|

| Average Recovery | 95% | nih.govresearchgate.net |

| Precision (RSD) | 8% | nih.govresearchgate.net |

| Method Detection Limit (MDL) | <10 ng/g | nih.govresearchgate.net |

| Linearity (Correlation Coefficient, r²) | >0.99 | nih.govresearchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of organic compounds. However, for non-volatile and polar compounds like carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. nih.gov

A common derivatization strategy for acidic herbicides is esterification. For instance, pentafluorobenzyl bromide (PFBBr) can be used to create pentafluorobenzyl (PFB) esters of the carboxylic acids. nih.gov This process not only increases the volatility of this compound but also introduces an electrophoric group, which significantly enhances sensitivity when using an electron-capture detector (GC-ECD) or allows for selective detection with mass spectrometry. nih.gov The derivatization is often performed in a triphasal system using a phase-transfer catalyst to facilitate the reaction between the aqueous sample and the derivatizing agent in an organic solvent. nih.gov

Following derivatization, the sample is injected into the GC-MS system. The GC column separates the derivatized analyte from other components in the extract before it enters the mass spectrometer. The mass spectrometer, typically operating in electron ionization (EI) mode, fragments the molecule, producing a characteristic mass spectrum that allows for definitive identification. For trace analysis, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity by focusing on specific fragment ions characteristic of the derivatized this compound. nih.gov

Table 2: GC-MS Analysis Parameters for Derivatized Acid Herbicides

| Parameter | Description | Source |

|---|---|---|

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Prerequisite Step | Derivatization (e.g., Pentafluorobenzylation) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | usda.gov |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) for trace analysis | nih.gov |

| Typical Transfer Line Temp. | 280 °C | usda.gov |

| Typical MS Source Temp. | 200 °C | usda.gov |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 3,4,5-trichlorobenzoic acid?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).

- NMR : Analyze , , and DEPT-135 spectra to confirm substitution patterns. Chlorine atoms induce deshielding in adjacent carbons, aiding in positional assignment .

- IR : Identify characteristic carboxylic acid O-H stretches (~2500-3300 cm) and C=O stretches (~1680-1720 cm) .

- HRMS : Confirm molecular formula (CHClO) with accurate mass measurement (expected m/z: 225.45) .

Q. How can solubility and stability be optimized for this compound in aqueous experimental systems?

- Methodology :

- Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers, adjust pH > pKa (~2.5-3.0 for benzoic acid derivatives) to deprotonate the carboxylic acid group .

- Stability : Store solutions at 4°C in amber vials to prevent photodegradation. Monitor stability via HPLC over 24–72 hours .

Q. What synthetic routes are feasible for this compound?

- Methodology :

- Direct Chlorination : Chlorinate benzoic acid derivatives using Cl/FeCl under controlled conditions. Regioselectivity challenges may require protecting the carboxylic acid group .

- Hydrolysis of Trichlorobenzotrifluoride : Hydrolyze 3,4,5-trichlorobenzotrifluoride (if available) under alkaline conditions, followed by acidification .

Advanced Research Questions

Q. How do steric and electronic effects influence the degradation kinetics of this compound in microbial systems?

- Methodology :

- Cometabolism Studies : Use bacterial consortia (e.g., Pseudomonas spp.) pre-adapted to chlorobenzoates. Monitor degradation via LC-MS/MS and compare with 2,3,6-trichlorobenzoic acid (TCB) as a reference .

- Kinetic Analysis : Fit data to Michaelis-Menten models to assess enzyme affinity () and maximum degradation rates (). Note that meta-chlorine positions may hinder ring cleavage .

Q. How can conflicting data on phytotoxicity of this compound be resolved?

- Methodology :

- Dose-Response Experiments : Test across a gradient (0.1–100 µM) in Arabidopsis or crop models. Measure root elongation inhibition and chlorophyll content.

- Confounding Factors : Control for pH (affects solubility) and light exposure (may induce photolysis). Replicate studies under standardized OECD guidelines .

Q. What analytical challenges arise in quantifying trace levels of this compound in environmental samples?

- Methodology :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges. Optimize elution with methanol:acetic acid (95:5) .

- Detection : Employ GC-ECD or LC-MS/MS with deuterated internal standards (e.g., -2,4-D) to correct for matrix effects .

Key Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.